1S/C9H18O3/c1-6(2)5-12-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure. 3-Methyl-2-(2-methylpropoxy)butanoic acid is a chemical compound with the molecular formula and a CAS number of 78522-82-4. This compound is primarily recognized for its applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds. It belongs to the class of carboxylic acids, which are characterized by the presence of one or more carboxyl groups (-COOH) in their structure.
3-Methyl-2-(2-methylpropoxy)butanoic acid can be sourced from various chemical suppliers and is often utilized in laboratory settings for synthetic purposes. Its classification falls under organic compounds, specifically as a branched-chain carboxylic acid due to its unique structure that includes both a methyl group and a propoxy group.
The synthesis of 3-Methyl-2-(2-methylpropoxy)butanoic acid can be achieved through several methods:
The choice of synthesis method often depends on factors such as yield efficiency, purity requirements, and environmental considerations. For example, esterification reactions typically require careful control of temperature and reaction time to maximize yield while minimizing by-products.
The molecular structure of 3-Methyl-2-(2-methylpropoxy)butanoic acid can be represented as follows:
This structure features:
The compound has a molecular weight of approximately 160.21 g/mol. The structural formula indicates that it has both hydrophobic (the alkyl groups) and hydrophilic (the carboxylic acid group) characteristics, which can influence its solubility and reactivity.
3-Methyl-2-(2-methylpropoxy)butanoic acid participates in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by its functional groups. For instance, the carboxylic acid group can undergo protonation or deprotonation depending on pH, affecting its solubility and reactivity in different environments.
The mechanism of action for 3-Methyl-2-(2-methylpropoxy)butanoic acid primarily involves its role as an intermediate in various synthetic pathways. When utilized in organic synthesis, it can act as a nucleophile due to the electron-rich nature of the carboxylate ion formed when deprotonated.
Relevant data from computational tools such as EPISUITE indicate that this compound would exhibit moderate volatility and potential for biodegradation.
3-Methyl-2-(2-methylpropoxy)butanoic acid is primarily used in:
This compound's unique structure allows it to serve as a versatile building block in organic chemistry, making it valuable for researchers exploring new synthetic routes or applications in medicinal chemistry.
Etherification, forming the critical C–O bond between the 2-methylpropanol-derived alkoxy group and the butanoic acid backbone, represents a pivotal step in constructing 3-Methyl-2-(2-methylpropoxy)butanoic acid. Traditional approaches often suffer from harsh conditions, poor regioselectivity, and the generation of stoichiometric waste. Modern catalytic strategies offer significant improvements:
Lewis Acid Catalysis: Metal-based Lewis acids efficiently activate carbonyl or hydroxyl groups, facilitating nucleophilic attack by the alkoxy component. Copper catalysts, particularly copper(I) bromide (CuBr) and copper(I) chloride (CuCl), demonstrate high efficacy in promoting ether formation under milder conditions compared to classical mineral acid catalysts. Their ability to undergo redox cycling facilitates catalytic turnover while minimizing side reactions like dehydration or ester formation, common with strong Brønsted acids . Titanium and zirconium alkoxides (e.g., titanium(IV) isopropoxide, zirconium(IV) tert-butoxide) offer enhanced selectivity, particularly for sterically hindered secondary alcohols like 2-methylpropanol, due to their tunable Lewis acidity and oxophilicity [2].
Heterogeneous Solid Acid Catalysts: Replacing homogeneous acids with solid acids simplifies product separation, enables catalyst recycling, and reduces corrosion and waste. Cation exchange resins (e.g., sulfonated polystyrene resins like Amberlyst®-15) and acidic zeolites (e.g., H-Beta, H-Y) are prominent examples. Their efficacy stems from a high concentration of accessible Brønsted acid sites (–SO₃H groups for resins, bridging Si–O(H)–Al groups for zeolites). Aluminosilicates and clays (e.g., montmorillonite K10) provide environmentally benign alternatives, often exhibiting good activity in solvent-free or low-solvent conditions [2]. Their porous structure can impart shape selectivity, potentially favoring the desired ether linkage.
Oxidative Coupling Strategies: For substrates requiring dehydrogenation, catalytic oxidation using molecular oxygen as the terminal oxidant offers an atom-economical route. Systems employing copper catalysts (e.g., CuCl₂, CuBr₂) combined with air or oxygen bubbling can facilitate the coupling of alcohols or aldehydes with carboxylic acid precursors. For instance, methodologies involving the oxidation of 3-methyl-2-butenal derivatives using air/O₂ catalyzed by copper salts represent a pathway towards functionalized acids, potentially adaptable for introducing the ether moiety under oxidative conditions .
Table 1: Comparative Analysis of Etherification Catalysts for Alkoxybutanoate Synthesis
Catalyst Type | Specific Examples | Key Advantages | Limitations/Challenges | Potential Applicability to Target Compound |
---|---|---|---|---|
Copper(I) Halides | CuBr, CuCl | Mild conditions, good functional group tolerance | Potential sensitivity to oxygen, cost | High (Especially for coupling step) |
Titanium/Zirconium Alkoxides | Ti(OⁱPr)₄, Zr(OᵗBu)₄ | High selectivity for hindered alcohols, tunable | Moisture sensitivity, cost | Moderate-High |
Cation Exchange Resins | Sulfonated polystyrene resins | Recyclable, easy separation, non-corrosive | Temperature limitations (~120°C), swelling in solvents | High |
Zeolites | H-Beta, H-Y, H-ZSM-5 | Shape selectivity, high acidity, thermal stability | Pore diffusion limitations for bulky molecules | Moderate (Pore size dependency) |
Aluminosilicates/Clays | Montmorillonite K10, silica-alumina | Low cost, environmentally benign, moderate acidity | Variable acidity, potential leaching | Moderate |
Optimization focuses on enhancing catalyst turnover number (TON) and turnover frequency (TOF), suppressing oligomerization or elimination side reactions prevalent with branched substrates like 2-methylpropanol, and enabling operation under solvent-free conditions or in green solvents like water or ethanol [2]. Continuous flow systems utilizing fixed beds of heterogeneous catalysts represent a promising avenue for scaling these etherification reactions.
The C2 carbon of 3-Methyl-2-(2-methylpropoxy)butanoic acid constitutes a stereogenic center, making enantioselective synthesis crucial for accessing optically pure material, often required for biological evaluation or advanced materials. Key methodologies include:
Chiral Auxiliary-Mediated Alkoxylation: This classical approach involves attaching a removable chiral controller to the carboxylic acid or a precursor (e.g., as an ester or amide). The auxiliary dictates the stereochemical outcome during the introduction of the 2-methylpropoxy group via alkylation or related reactions. Subsequent cleavage yields the enantiomerically enriched target acid. Auxiliaries derived from terpene scaffolds (e.g., borneol, menthol), amino acids (e.g., 8-phenylmenthol, derivatives of valine or phenylalanine), or camphorsultams offer high diastereoselectivity. The choice depends on the specific reaction type (e.g., enolate alkylation, conjugate addition) and the required configuration. While reliable for achieving high diastereomeric excess (de > 95%), this method requires stoichiometric amounts of the auxiliary and adds synthetic steps for its attachment and removal [6].
Asymmetric Catalysis:
Organocatalysis: This field provides powerful metal-free alternatives. Cinchona alkaloid-derived catalysts (e.g., quinine, quinidine, thiourea derivatives) promote enantioselective α-alkylation or α-alkoxylation of carbonyl compounds via enamine or iminium ion activation. For instance, phase-transfer catalysts (PTCs) like N-(9-anthracenylmethyl)cinchoninium bromide can facilitate asymmetric alkylation of glycine or alanine derivatives under basic conditions, a route potentially adaptable for introducing the sterically demanding 2-methylpropyl group enantioselectively at the α-position [6]. Proline and its derivatives catalyze aldol and related reactions that could set the chiral center early in the synthesis.
Enzymatic Desymmetrization or Kinetic Resolution: Esterases, lipases, or proteases offer exquisite stereoselectivity under mild conditions. Potential strategies include: 1) Enzymatic hydrolysis or esterification of prochiral diesters or meso-diesters derived from the butanoic acid backbone, generating monoacids or monoesters with high enantiomeric excess. 2) Kinetic resolution of racemic esters of the target acid or a late-stage precursor via enantioselective hydrolysis or transesterification. Enzymes like Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), or pig liver esterase (PLE) are commonly screened for such transformations. While offering high enantiomeric excess (ee) and green credentials, the requirement for a suitable substrate and the maximum yield limitation of 50% in kinetic resolution are drawbacks [6].
Table 2: Stereoselective Methods for Chiral Center Introduction in α-Alkoxy Acids
Methodology | Key Principle/Agent | Strengths | Weaknesses | Typical ee/de Achievable |
---|---|---|---|---|
Chiral Auxiliary | Covalent attachment/removal (e.g., oxazolidinones, Oppolzer's sultam) | High predictability, very high de achievable | Stoichiometric auxiliary, added synthetic steps | >95% de |
Transition Metal Catalysis | Chiral Ru/Rh/Ir (Hydrogenation), Chiral Cu (Addition) | Catalytic, potentially high efficiency and atom economy | Cost of catalysts/ligands, potential metal residue | 80-99% ee |
Organocatalysis | Cinchona Alkaloids, Proline derivatives, PTCs | Metal-free, often readily available, diverse mechanisms | Can require high loadings, solvent sensitivity | 70-95% ee |
Enzymatic Resolution | Lipases (CALB, PSL), Esterases (PLE) | High selectivity, green conditions, catalytic | Max 50% yield in KR, substrate specificity | >98% ee (for resolved isomer) |
Enzymatic Desymmetrization | Lipases, Esterases acting on prochiral/meso substrates | High yield and ee achievable | Requires specific symmetrical substrate design | >95% ee |
Optimization focuses on achieving high enantiomeric excess (ee) or diastereomeric excess (de), maximizing atom economy, minimizing protecting group manipulations, and integrating stereoselective steps early in the synthetic sequence to reduce cost and complexity. Combining enzymatic resolution with in situ racemization (dynamic kinetic resolution) can overcome the 50% yield barrier.
The synthesis of compounds like 3-Methyl-2-(2-methylpropoxy)butanoic acid benefits significantly from incorporating Green Chemistry principles, aiming to reduce environmental impact and improve sustainability:
Solvent-Free Reactions: Performing etherification or esterification steps without solvents is highly advantageous. It eliminates volatile organic compound (VOC) emissions, reduces reaction volume (increasing space-time yield), simplifies work-up (often just distillation or crystallization), and can enhance reaction rates due to increased reactant concentration. Efficient mixing (e.g., mechanical stirring or ball milling) and precise temperature control are crucial. Examples include the direct coupling of acids with alcohols catalyzed by solid acids (resins, zeolites, clays) or the use of neat reactants under mild Lewis acid catalysis [2]. Solvent-free conditions are particularly amenable to microwave-assisted synthesis, enabling rapid heating and potentially higher yields or selectivity.
Atom-Economical Oxidations: Where oxidation steps are involved (e.g., converting an aldehyde precursor to the acid after etherification, or in catalytic coupling strategies), using molecular oxygen (O₂) or air as the terminal oxidant is ideal. These oxidants are abundant, inexpensive, and produce only water or reduced oxygen species as by-products. Catalytic systems based on copper salts or iron complexes, often under bubbling air or oxygen at moderate temperatures and pressures, effectively achieve the oxidation of aldehydes like 3-methyl-2-butene aldehyde to the corresponding acids under greener conditions than stoichiometric oxidants (e.g., CrO₃, KMnO₄) . These methodologies minimize toxic waste generation.
Catalyst Recycling and Heterogeneous Systems: Employing robust heterogeneous catalysts (zeolites, supported metals, resins) is central to green synthesis. These catalysts can be easily separated by filtration or centrifugation from the reaction mixture and reused multiple times, significantly reducing catalyst consumption and waste compared to homogeneous counterparts. Leaching of active species remains a challenge requiring careful catalyst design and characterization [2]. Continuous flow reactors with immobilized catalysts further enhance the sustainability profile by enabling long operation times with minimal catalyst degradation or waste generation.
Energy Efficiency: Beyond solvent-free operation, employing catalytic methodologies inherently reduces energy consumption by lowering reaction temperatures and pressures compared to non-catalytic routes. Microwave irradiation provides rapid and selective heating, often leading to faster reactions and improved yields compared to conventional conductive heating. Ultrasound irradiation can enhance mixing and mass transfer, particularly in heterogeneous systems or viscous solvent-free mixtures, also contributing to reduced reaction times and energy input.
The integration of these paradigms—solvent-free conditions, O₂/air oxidations, recyclable catalysts, and energy-efficient activation—aims to develop synthetic routes for 3-Methyl-2-(2-methylpropoxy)butanoic acid that are not only efficient and selective but also environmentally responsible, aligning with the principles of sustainable chemistry. This involves minimizing the Environmental Factor (E-Factor), calculated as mass of waste per mass of product, by reducing solvent use, avoiding stoichiometric reagents, and enabling catalyst recovery [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1